molecular formula C23H23N3 B1588884 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine CAS No. 210537-32-9

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine

Cat. No. B1588884
M. Wt: 341.4 g/mol
InChI Key: FWPJMGBMVWKPTM-UHFFFAOYSA-N
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Description

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is a nitrogen-containing heterocyclic compound that has been extensively studied due to its potential applications in medicinal chemistry and drug design. This compound has been found to have a wide range of biological activities, such as antimicrobial and anti-inflammatory properties, and it has also been used as a ligand for transition metal complexes.

Scientific Research Applications

  • Luminescent Properties and Structural Analysis :

    • Compounds like 2,6-bis[1-(2-methylphenylimino)ethyl]pyridine have been synthesized and analyzed for their luminescent properties. These compounds exhibit fluorescence due to ligand-centered π*−π transitions, and the presence of metal centers like CdII enhances their fluorescent emission. This property is useful in materials science for developing new luminescent materials (Fan et al., 2004).
  • Catalytic Applications :

    • Certain derivatives of 2,6-bis(imino)pyridyl ligands have been employed in catalysis. For instance, they have been used in combination with ruthenium(II) fragments to catalyze cyclopropanation reactions. These catalysts showed increased activity with larger substituents on the imine nitrogen atoms (Bianchini and Lee, 2000).
  • Polymer Science :

    • Novel polyimides containing pyridine moieties have been synthesized using monomers derived from compounds like 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine. These polyimides display good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties, making them suitable for advanced material applications (Wang et al., 2006).
  • Chemical Sensing :

    • Certain derivatives of 2,6-bis(imino)pyridine, like 2,6-bis(2-benzimidazolyl)pyridine, have been used as chemosensors for detecting ions like fluoride. These compounds change their spectroscopic properties upon binding with fluoride ions, indicating their potential use in environmental monitoring and analytical chemistry (Chetia and Iyer, 2008).
  • Ethylene Polymerization :

    • Iron and cobalt complexes with 2,6-bis(imino)pyridine-Schiff base ligands have shown high catalytic activity in ethylene polymerization, yielding polymers with controlled structures and low molecular weight distributions. Such catalysts are important for industrial polymer production (Abu-Surrah et al., 2011).

properties

IUPAC Name

1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPJMGBMVWKPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460738
Record name 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine

CAS RN

210537-32-9
Record name 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

One g of 2,6-diacetylpyridine and 3.0 ml of o-toluidine were added to an Erlenmeyer flask with 20 ml of methylene chloride. A stirbar and 5 drops of 97% formic acid were added, and the flask was sealed and the solution was stirred for 40 hours. The solvent was then removed in vacuo, and the flask was placed in the freezer at −30° C. The resulting viscous oil was washed with cold methanol, and a yellow solid formed and was isolated by filtration and identified by 1H NMR as the desired product (959 mg, 45.9%). 1H NMR (CDCl3): δ8.38(d, 2, Hpyr) 7.86(t, 1, Hpyr), 7.20(m, 4, Haryl) 7.00(t, 2, Haryl), 6.67(d, 2, Haryl) 2.32 (s, 6, N═C—CH3) 2.10(s, 6, CH3 aryl).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
45.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
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2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine

Citations

For This Compound
27
Citations
RQ Fan, XD Ding, GP Zhou, YL Yang - … Crystallographica Section E …, 2009 - scripts.iucr.org
The molecule of the title compound, C 23 H 23 N 3 , which was synthesized by the condensation reaction between 2,6-diacetylpyridine and 2-dimethylaniline, adopts an E configuration …
Number of citations: 4 scripts.iucr.org
J Granifo, SJ Bird, KG Orrell, AG Osborne, V Šik - Inorganica chimica acta, 1999 - Elsevier
The complexes fac-[ReCl(CO) 3 L] [L=ortho or para substituted methyl or t butyl aromatic derivatives of 2,6-bis[1-(phenylimino)ethyl]pyridine (BIP)] were synthesised. In solution all …
Number of citations: 19 www.sciencedirect.com
RQ Fan, DS Zhu, Y Mu, GH Li, YL Yang… - European Journal of …, 2004 - Wiley Online Library
Four new Cd II complexes of 2,6‐bis[1‐(phenylimino)ethyl]pyridine (L 1 ), 2,6‐bis[1‐(2,6‐diisopropylphenylimino)ethyl]pyridine (L 2 ), 2,6‐bis[1‐(2,6‐dimethylphenylimino)ethyl]pyridine (…
RQ Fan, RJ Fan, ZW Lv, YL Yang, F An… - Journal of Coordination …, 2007 - Taylor & Francis
Two new Ni(II) complexes of 2,6-bis[1-(2,6-diethylphenylimino)ethyl]pyridine (L 1 ), 2,6-bis[1-(4-methylphenylimino)ethyl]pyridine (L 2 ) have been synthesized and structurally …
Number of citations: 9 www.tandfonline.com
H Mahdavi, A Badiei, GH Zohuri… - Journal of applied …, 2007 - Wiley Online Library
An iron‐based catalyst of 2,6‐bis‐[1‐(2‐methylphenylimino)ethyl]pyridine iron dichloride was prepared. The ligand was prepared using 2,6‐diacetylpyridine as the starting chemical …
Number of citations: 14 onlinelibrary.wiley.com
AS Ionkin, WJ Marshall, DJ Adelman… - Journal of Polymer …, 2006 - Wiley Online Library
A new series of nitro‐substituted bis(imino)pyridine ligands {2,6‐bis[1‐(2‐methyl‐4‐nitrophenylimino)ethyl]pyridine, 2,6‐bis[1‐(4‐nitrophenylimino)ethyl]pyridine, (1‐{6‐[1‐(4‐nitro‐…
Number of citations: 27 onlinelibrary.wiley.com
RQ Fan, P Wang, YL Yang, YJ Zhang, YB Yin, W Hasi - Polyhedron, 2010 - Elsevier
A series of five-coordinated 2,6-bis(imino)pyridyl Cu(II) complexes, [2,6-(ArNCMe) 2 C 5 H 3 NCuCl 2 ·nCH 3 CN] (Ar=4-MeC 6 H 4 , n=0.5, Cu1; Ar=2,6-Et 2 C 6 H 3 , n=1, Cu2; Ar=2,4,6…
Number of citations: 25 www.sciencedirect.com
GJP Britovsek, S Mastroianni, GA Solan… - … A European Journal, 2000 - Wiley Online Library
A series of bis(imino)pyridyliron and ‐cobalt complexes [{2, 6‐(CR=NAr) 2 C 5 H 3 N}MX 2 ] (R=H, Me; MFe, Co; X=Cl, Br) 8‐16 containing imino‐aryl rings (Ar) with at least one small …
D Gong, X Jia, B Wang, F Wang, C Zhang… - Inorganica Chimica …, 2011 - Elsevier
A series of 2,6-bis(imino)pyridyl iron(III) complexes of the general formula [2,6-(ArNdouble bondCMe) 2 C 5 H 3 N]FeCl 3 (Ar = –C 6 H 5 , 3a; 2-MeC 6 H 4 , 3b; 2-EtC 6 H 4 , 3c; 2- i PrC …
Number of citations: 54 www.sciencedirect.com
AS Ionkin, WJ Marshall, DJ Adelman… - …, 2008 - ACS Publications
The new series of bis(imino)pyridine ligands [2-F-6-MePhNC(Me)PyC(Me)NPh-2-F-6-Me] (14), [2-F-6-MePhNC(Me)PyC(Me)NPh-2-Me] (19), and [2-F-6-MePhNC(Me)PyC(Me)…
Number of citations: 39 pubs.acs.org

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